Methyl 9,10-dihydro-9,10-ethanoanthracene-11-carboxylate
Overview
Description
Methyl 9,10-dihydro-9,10-ethanoanthracene-11-carboxylate, commonly known as DEACM, is a chemical compound that belongs to the class of organic compounds called carboxylic acid esters. DEACM is widely used in scientific research due to its unique properties and potential applications.
Mechanism of Action
The mechanism of action of DEACM is not well understood. However, it is believed that the compound interacts with certain proteins and enzymes in the body, leading to changes in their activity and function.
Biochemical and Physiological Effects:
Studies have shown that DEACM has a low toxicity and is well-tolerated by cells and tissues. It has been shown to have antioxidant properties and can protect cells from oxidative stress. DEACM has also been shown to have anti-inflammatory properties and can reduce inflammation in the body.
Advantages and Limitations for Lab Experiments
One of the main advantages of using DEACM in lab experiments is its high fluorescence intensity, which makes it an excellent probe for fluorescence imaging. DEACM is also easy to synthesize and purify, making it readily available for use in research. However, one limitation of using DEACM is its relatively low solubility in water, which can make it difficult to use in aqueous systems.
Future Directions
There are many potential future directions for research involving DEACM. One area of interest is the development of new organic semiconductors for use in electronic devices, such as solar cells and field-effect transistors. Another area of interest is the use of DEACM as a probe for fluorescence imaging in live animals and humans. Additionally, further research is needed to fully understand the mechanism of action of DEACM and its potential therapeutic applications.
Scientific Research Applications
DEACM has a wide range of scientific research applications, including but not limited to, fluorescence imaging, organic electronics, and photovoltaics. DEACM is a highly fluorescent compound that can be used as a probe for fluorescence imaging of biological systems. It has also been used as a building block in the synthesis of organic semiconductors for use in electronic devices such as field-effect transistors and solar cells.
properties
IUPAC Name |
methyl tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O2/c1-20-18(19)16-10-15-11-6-2-4-8-13(11)17(16)14-9-5-3-7-12(14)15/h2-9,15-17H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIYKDWUMHKFUKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2C3=CC=CC=C3C1C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 9,10-dihydro-9,10-ethanoanthracene-11-carboxylate | |
CAS RN |
13294-86-5, 18916-93-3 | |
Record name | methyl 9,10-dihydro-9,10-ethanoanthracene-11-carboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013294865 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC155438 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155438 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC122884 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122884 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthesis routes and methods
Procedure details
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